molecular formula C6H7IN2O B2686329 6-Iodo-2-methoxypyridin-3-amine CAS No. 1310949-50-8

6-Iodo-2-methoxypyridin-3-amine

Cat. No. B2686329
CAS RN: 1310949-50-8
M. Wt: 250.039
InChI Key: RAHACWXZUJOSAA-UHFFFAOYSA-N
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Description

“6-Iodo-2-methoxypyridin-3-amine” is a chemical compound with the CAS Number: 1310949-50-8 . It has a molecular weight of 250.04 and is typically in solid form . The IUPAC name for this compound is 6-iodo-2-methoxypyridin-3-amine .


Molecular Structure Analysis

The InChI code for “6-Iodo-2-methoxypyridin-3-amine” is 1S/C6H7IN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“6-Iodo-2-methoxypyridin-3-amine” is a solid compound . Unfortunately, the web search results do not provide further details on its physical and chemical properties.

Scientific Research Applications

Nucleophilic Amination

6-Iodo-2-methoxypyridin-3-amine is used in nucleophilic amination processes. A study by Pang, Kaga, and Chiba (2018) developed a protocol for nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide, providing access to various aminopyridines of medicinal interest (Pang, Kaga, & Chiba, 2018).

Oxidative C-H Amination

Mondal, Samanta, Jana, and Hajra (2017) reported on (diacetoxy)iodobenzene-mediated direct oxidative C-H amination for synthesizing 3-amino substituted imidazopyridines. This process is metal-free and efficient at room temperature, suggesting a potential application in regioselective amination of indolizines (Mondal, Samanta, Jana, & Hajra, 2017).

Electrochemical Applications

Ghaedi et al. (2015) explored the use of modified carbon nanotubes for iodide selective electrodes, relevant in the context of 6-Iodo-2-methoxypyridin-3-amine. Their research demonstrated high accuracy and repeatability in monitoring iodide, highlighting its potential in electrochemical applications (Ghaedi et al., 2015).

Corrosion Inhibition

Yadav, Kumar, Sinha, Bahadur, and Ebenso (2015) studied new pyrimidine derivatives, including 7-methoxypyrido [2,3-d]pyrimidin-4-amine (MPPA), as corrosion inhibitors for mild steel in acidic media. This research is indicative of the potential application of 6-Iodo-2-methoxypyridin-3-amine derivatives in corrosion protection (Yadav et al., 2015).

Synthesis of Furan-Fused Heterocycles

Conreaux, Belot, Desbordes, Monteiro, and Balme (2008) demonstrated the use of 3-iodo-4-methoxypyridin-2-ones in the synthesis of furan-fused heterocycles. This study underscores the versatility of iodo-methoxypyridines in organic synthesis (Conreaux et al., 2008).

properties

IUPAC Name

6-iodo-2-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHACWXZUJOSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-methoxypyridin-3-amine

Synthesis routes and methods

Procedure details

Sodium iodide (40 g), copper iodide (6.0 g) and N,N′-dimethylethylenediamine (7 mL) was added to a solution of 6-bromo-2-methoxypyridin-3-amine (26 g) in 1,4-dioxane (250 mL) in a nitrogen gas stream, and the mixture was stirred at 120° C. for 14 hours. The reaction solution was left to cool, and then water and ethyl acetate were added. Filtration through celite was followed by extraction. The organic layer was washed with a 20% sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=85:15→70:30) to give 6-iodo-2-methoxypyridin-3-amine as a colorless powder (25 g, 75%).
Quantity
40 g
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7 mL
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26 g
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reactant
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250 mL
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solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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